Dihydrogen sulfide-d1

Analytical Chemistry Forensic Toxicology Gas Chromatography-Mass Spectrometry

Dihydrogen sulfide-d1 (CAS 13762-18-0), also referred to as HDS or half-deuterated hydrogen sulfide, is a stable isotope-labeled analog of hydrogen sulfide (H₂S) in which one protium (¹H) atom is replaced by deuterium (²H or D), yielding the molecular formula HDS and a molecular weight of approximately 35.087 g/mol. The compound is characterized by the SMILES notation S[2H] and is distinguished from the non-deuterated parent (H₂S, MW ≈ 34.08) and fully deuterated D₂S (MW ≈ 36.09).

Molecular Formula H2S
Molecular Weight 35.09 g/mol
CAS No. 13762-18-0
Cat. No. B15485438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrogen sulfide-d1
CAS13762-18-0
Molecular FormulaH2S
Molecular Weight35.09 g/mol
Structural Identifiers
SMILESS
InChIInChI=1S/H2S/h1H2/i/hD
InChIKeyRWSOTUBLDIXVET-DYCDLGHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrogen Sulfide-d1 (CAS 13762-18-0): A Stable Isotope-Labeled Hydrogen Sulfide Analog for Analytical and Mechanistic Studies


Dihydrogen sulfide-d1 (CAS 13762-18-0), also referred to as HDS or half-deuterated hydrogen sulfide, is a stable isotope-labeled analog of hydrogen sulfide (H₂S) in which one protium (¹H) atom is replaced by deuterium (²H or D), yielding the molecular formula HDS and a molecular weight of approximately 35.087 g/mol [1]. The compound is characterized by the SMILES notation S[2H] and is distinguished from the non-deuterated parent (H₂S, MW ≈ 34.08) and fully deuterated D₂S (MW ≈ 36.09) . As a partially deuterated isotopologue, HDS is employed in research applications that require isotopic labeling for mass spectrometric differentiation, reaction pathway elucidation, and kinetic isotope effect studies without introducing the full mass shift or altered vibrational properties associated with perdeuteration [2]. The compound is supplied primarily as a gaseous reference standard or as a precursor for in situ generation in controlled experimental systems.

Why Unlabeled H₂S or Non-Isotopic Surrogates Cannot Replace Dihydrogen Sulfide-d1 in Isotope-Sensitive Assays


In analytical and mechanistic studies where isotopic discrimination is required, unlabeled hydrogen sulfide (H₂S) lacks the mass difference necessary for selective detection via mass spectrometry, rendering it indistinguishable from endogenous or background H₂S in complex matrices [1]. Alternative internal standards such as nitrous oxide (N₂O), while practical for certain GC-MS methods due to cost and availability, are chemically distinct from the analyte and do not fully replicate the behavior of H₂S across sample preparation, extraction, and ionization steps, introducing potential matrix-dependent bias [1]. Furthermore, in tracer studies requiring deuterium incorporation tracking, fully deuterated D₂S introduces a mass shift of +2 Da and altered vibrational zero-point energies that can modify reaction kinetics relative to the monodeuterated HDS isotopologue [2]. The partial deuteration of dihydrogen sulfide-d1 provides an intermediate mass label (+1 Da relative to H₂S) that enables chromatographic co-elution and nearly identical physicochemical behavior while still providing unambiguous mass spectrometric resolution—a capability not offered by unlabeled H₂S, chemically dissimilar surrogates, or perdeuterated analogs with divergent kinetic isotope effects.

Quantitative Evidence Differentiating Dihydrogen Sulfide-d1 from Alternatives


Mass Spectrometric Internal Standard Capability: Deuterated H₂S vs. Nitrous Oxide Surrogate

Dihydrogen sulfide-d1 (as D₂S or HDS) serves as a chemically identical internal standard for H₂S quantification via GC-MS, sharing identical chromatographic retention time and ionization behavior with the analyte. In contrast, the commonly used surrogate internal standard nitrous oxide (N₂O) is chemically distinct and does not co-extract or ionize identically with H₂S, potentially introducing quantification bias in complex biological matrices [1]. The mass difference of +1 Da (HDS) or +2 Da (D₂S) relative to H₂S (m/z 34) provides unambiguous mass spectrometric resolution [2].

Analytical Chemistry Forensic Toxicology Gas Chromatography-Mass Spectrometry

Isotopic Exchange Kinetics: HDS Formation Rate in H₂S + D₂ Reaction Systems

The formation kinetics of HDS from H₂S and D₂ have been quantitatively characterized in static systems. The initial rate of HDS production follows the rate expression d[HDS]/dt = k[H₂S][D₂]½, with log₁₀(k/dm³ mol⁻½ s⁻¹) = 12.10 ± 0.25 − (11,860 ± 220)/(T/K) over the temperature range 808–937 K [1]. This kinetic signature is specific to the monodeuterated HDS isotopologue and differs from the kinetics of D₂S formation in fully deuterated exchange systems.

Physical Chemistry Reaction Kinetics Isotope Exchange

High-Temperature Shock-Tube Exchange Kinetics: Activation Energy for HDS Formation

At elevated temperatures (1260–1590 K), the homogeneous isotopic exchange between H₂S and D₂ to form HDS proceeds with an average activation energy of 52 ± 3 kcal/mol, derived from single-pulse shock-tube experiments with H₂S/D₂ ratios ranging from 4/1 to 1/4 [1]. The reaction exhibits second-order kinetics that is first order in D₂ and approximately half-order with respect to H₂S and argon diluent, a kinetic profile distinct from the perdeuteration pathway to D₂S [1].

Physical Chemistry Shock-Tube Kinetics Isotope Exchange

Disproportionation Equilibrium Constant in Liquid Phase: HDS Formation from H₂S and D₂S

In the liquid phase, HDS participates in a deuteron-proton disproportionation equilibrium: D₂S + H₂S ⇌ 2HDS. The equilibrium constant for this reaction, K₁, has been measured at 25.7°C [1]. This thermodynamic parameter is specific to the monodeuterated isotopologue and governs the isotopic distribution in liquid hydrogen sulfide systems where both protium and deuterium are present.

Physical Chemistry Isotope Effects Thermodynamics

Recommended Application Scenarios for Dihydrogen Sulfide-d1 Based on Quantitative Evidence


Isotope Dilution Mass Spectrometry for Forensic and Clinical H₂S Quantification

In forensic toxicology cases involving suspected H₂S poisoning or in clinical studies measuring endogenous H₂S levels, dihydrogen sulfide-d1 (or D₂S) serves as the optimal internal standard for isotope dilution GC-MS or LC-MS methods [1]. Unlike chemically distinct surrogates such as N₂O, the deuterated analog co-elutes with H₂S and undergoes identical ionization, compensating for matrix effects and instrument variability. The +1 or +2 Da mass difference enables selective reaction monitoring without interference from the natural isotopic envelope of unlabeled H₂S [2]. This application directly leverages the mass spectrometric differentiation capability established in the quantitative evidence, providing the highest achievable accuracy for H₂S quantification in complex biological matrices.

Kinetic Isotope Effect Studies in Gas-Phase Sulfur Chemistry

For physical chemists investigating hydrogen atom transfer, abstraction, or exchange reactions involving H₂S, dihydrogen sulfide-d1 provides a monodeuterated probe that introduces a defined kinetic isotope effect without the compounded vibrational perturbations of perdeuteration. The established rate parameters for HDS formation in H₂S + D₂ systems—including the rate expression d[HDS]/dt = k[H₂S][D₂]½ with activation parameters at 808–937 K [3] and the shock-tube activation energy of 52 ± 3 kcal/mol at 1260–1590 K [4]—enable researchers to benchmark experimental or computational kinetic models against validated literature data for the monodeuterated isotopologue.

Deuterium Tracer Studies on Hydrotreating and Sulfide Catalysts

In heterogeneous catalysis research, particularly for hydrodesulfurization (HDS) catalysts such as sulfided NiMo/Al₂O₃, deuterium-labeled hydrogen sulfide isotopologues (including HDS) are employed to trace isotopic exchange pathways between gas-phase hydrogen and catalyst-bound sulfur species [1]. The mass distinction of HDS relative to H₂S enables mass spectrometric tracking of deuterium incorporation into reaction products, while its partial deuteration avoids the altered adsorption/desorption kinetics that can accompany fully deuterated D₂S due to zero-point energy differences. This application is supported by the observation that H₂S(D₂S) isotopic exchange on sulfide catalysts does not produce H₂(D₂) under typical reaction conditions, confirming the specificity of the tracer for sulfur-bound exchange pathways [1].

Astrochemical Modeling and Interstellar Deuteration Studies

In astrochemistry, HDS and D₂S are key molecular probes for understanding deuterium fractionation processes in dense molecular clouds and hot cores. Observational studies of HDS emission relative to H₂S have established upper limits for the [HDS]/[H₂S] abundance ratio near 10⁻³ in hot molecular cores [1], while the D₂S/HDS ratio provides constraints on the atomic D/H ratio in accreting gas [2]. Researchers requiring reference spectra or laboratory kinetic data for HDS to support submillimeter and millimeter-wave astronomical observations rely on the characterized spectroscopic parameters and exchange kinetics of this isotopologue to interpret interstellar chemical evolution and deuterium enrichment pathways.

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